molecular formula C9H11N3OS B038127 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 120456-35-1

1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B038127
M. Wt: 209.27 g/mol
InChI Key: PSKROCRMOSJQFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives involves multicomponent reactions and condensation processes. For instance, a study by Roushdy et al. (2019) describes the synthesis of a related compound using a condensation reaction and characterizes it using spectral data and density functional theory (DFT) calculations (Roushdy et al., 2019). Similarly, Khidre et al. (2011) synthesized a series of derivatives through a step-efficient process (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various techniques like X-ray diffraction and NMR spectroscopy. Kant et al. (2014) detailed the crystal structure of a similar compound, highlighting its molecular configuration and hydrogen bonding patterns (Kant et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including condensation and multicomponent reactions. The reactivity is often influenced by the presence of functional groups like amino and nitrile groups. Buryi et al. (2019) investigated the reactions leading to different structural derivatives, highlighting the versatility of these compounds (Buryi et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are key aspects of these compounds. The studies often involve analyzing the crystalline nature and phase transitions, as observed in the work by Naghiyev et al. (2022), which discusses the crystal structures and hydrogen bonding patterns (Naghiyev et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are influenced by the molecular structure. The electron-donating and withdrawing groups present in the compound play a crucial role in its chemical behavior, as illustrated by Sharma et al. (2015), who explored the interaction and bonding patterns in similar compounds (Sharma et al., 2015).

properties

IUPAC Name

1-amino-4,6-dimethyl-5-methylsulfanyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-5-7(4-10)9(13)12(11)6(2)8(5)14-3/h11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKROCRMOSJQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1SC)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407062
Record name 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

120456-35-1
Record name 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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